molecular formula C5H9NO3 B12413079 N-Acetyl-beta-alanine-d3

N-Acetyl-beta-alanine-d3

Cat. No.: B12413079
M. Wt: 134.15 g/mol
InChI Key: LJLLAWRMBZNPMO-FIBGUPNXSA-N
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Description

N-Acetyl-beta-alanine-d3 is an isotope-labeled analog of N-Acetyl-beta-alanine. This compound is used primarily in scientific research due to its unique properties and applications. It is an abnormal amino acid metabolite formed in patients with isovaleric acidemia, a rare metabolic disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-beta-alanine-d3 can be synthesized through chemical and biological methods. The chemical synthesis involves the acetylation of beta-alanine with acetic anhydride in the presence of a catalyst. The reaction conditions typically require high temperatures and pressures, as well as strongly acidic or alkaline environments .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of whole-cell catalytic methods. These methods are highly efficient and can achieve high product concentrations. The biological synthesis pathways involve the use of specific enzymes that catalyze the acetylation process under mild conditions, making it a more environmentally friendly option .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-beta-alanine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions can vary but often involve controlled temperatures and pressures to optimize yield and purity .

Major Products Formed

The major products formed from these reactions include acetate, beta-alanine, and various derivatives of this compound, depending on the specific reaction and conditions used .

Scientific Research Applications

N-Acetyl-beta-alanine-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a standard in analytical chemistry.

    Biology: It is used in studies related to amino acid metabolism and enzyme activity.

    Medicine: It is used in research related to metabolic disorders, particularly isovaleric acidemia.

    Industry: It is used in the production of pharmaceuticals, food additives, and cosmetics.

Mechanism of Action

The mechanism of action of N-Acetyl-beta-alanine-d3 involves its participation in metabolic pathways where it is deacetylated by specific enzymes to form beta-alanine and acetate. This process is crucial in the metabolism of amino acids and the regulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylalanine: Similar in structure but differs in the position of the acetyl group.

    Beta-Alanine: The non-acetylated form of N-Acetyl-beta-alanine-d3.

    N-Acetyl-beta-alanine: The non-deuterated analog of this compound.

Uniqueness

This compound is unique due to its isotope-labeled nature, which makes it particularly useful in tracer studies and metabolic research. Its deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and analysis .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

134.15 g/mol

IUPAC Name

3-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3

InChI Key

LJLLAWRMBZNPMO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC(=O)O

Canonical SMILES

CC(=O)NCCC(=O)O

Origin of Product

United States

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